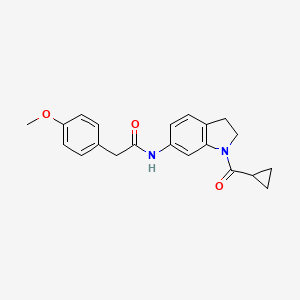

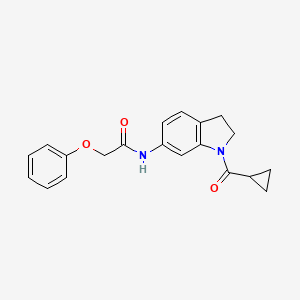

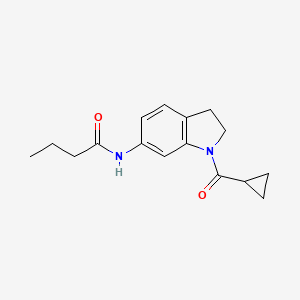

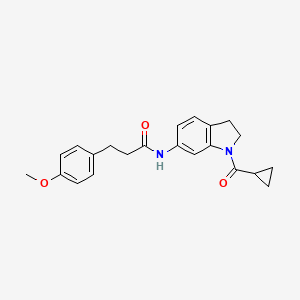

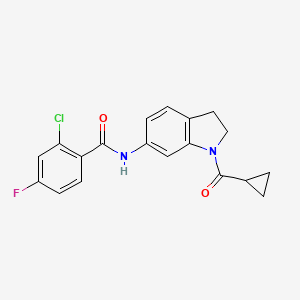

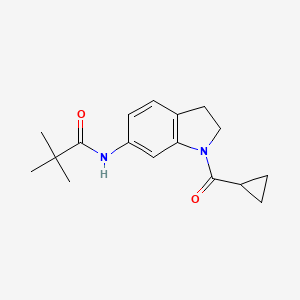

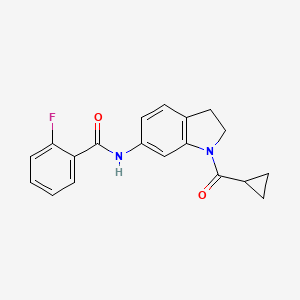

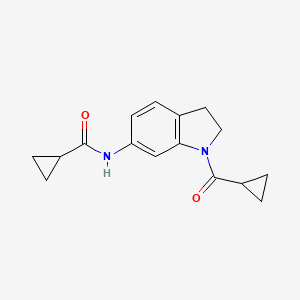

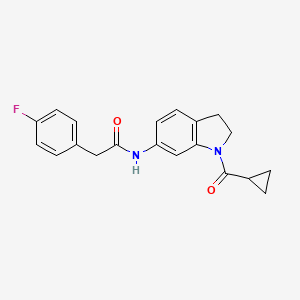

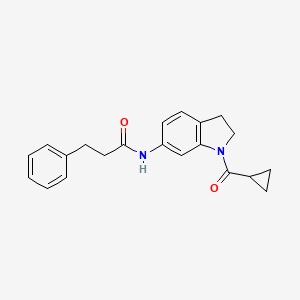

N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-3-phenylpropanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-3-phenylpropanamide, also known as N-cyclopropyl-3-phenyl-propanamide, is a synthetic compound of the cyclic amide family, which has been studied for its potential applications in the field of biochemistry and pharmacology. N-cyclopropyl-3-phenyl-propanamide has been found to possess a wide range of biochemical and physiological effects, and has been studied for its potential use in the development of new therapeutic agents.

Scientific Research Applications

Alzheimer’s Disease Research

Background:: Alzheimer’s disease (AD) is a progressive neurodegenerative disorder characterized by memory loss and cognitive decline. It remains an incurable condition, affecting millions worldwide.

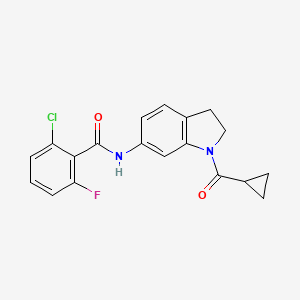

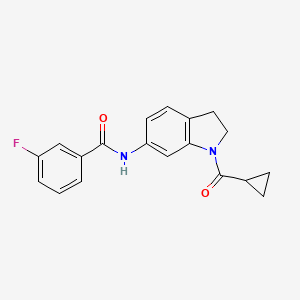

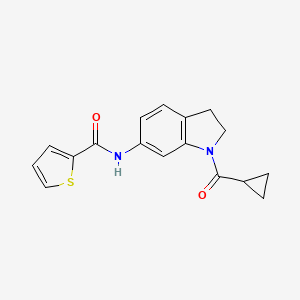

Application::- AChE Inhibition : The compound was initially designed as an acetylcholine esterase (AChE) inhibitor, inspired by the structure of donepezil (a clinically used AD drug). AChE inhibitors enhance acetylcholine levels, potentially mitigating cognitive decline in AD patients .

Anticancer Properties

Background:: Cancer remains a global health challenge, necessitating the discovery of novel therapeutic agents.

Application::- Cytotoxicity : Several derivatives of this compound exhibited strong cytotoxicity against human cancer cell lines (SW620, PC3, and NCI-H23). Notably, compound 5g demonstrated remarkable potency (IC50 values in the range of 0.65–7.17 µM), surpassing adriamycin (a positive control) in efficacy. Further development of 5g as an anticancer agent is promising .

Neuronal Nitric Oxide Synthase (nNOS) Inhibition

Background:: nNOS plays a role in various physiological processes, including migraine pathogenesis.

Application::- Migraine Treatment : The compound N-(1-(piperidin-4-yl)indolin-5-yl)thiophene-2-carboximidamide, structurally related to our compound, was discovered as a potent, orally bioavailable nNOS inhibitor. It holds potential as a pre-clinical candidate for migraine therapy .

Structure–Activity Relationships (SAR) Studies

Application::properties

IUPAC Name |

N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]-3-phenylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O2/c24-20(11-6-15-4-2-1-3-5-15)22-18-10-9-16-12-13-23(19(16)14-18)21(25)17-7-8-17/h1-5,9-10,14,17H,6-8,11-13H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZFGOSUVOQSZRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CCC3=C2C=C(C=C3)NC(=O)CCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-2,4-dimethoxybenzamide](/img/structure/B6536193.png)

![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B6536196.png)